molecular formula C10H14O B14397745 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one CAS No. 87802-22-0

1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one

Cat. No.: B14397745
CAS No.: 87802-22-0
M. Wt: 150.22 g/mol
InChI Key: MDQBPZFTVXXHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H14O. It is an α,β-unsaturated carbonyl compound, characterized by the presence of a cyclopentene ring substituted with two methyl groups and a propenone side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one typically involves the reaction of 4,4-dimethyl-2-cyclopenten-1-one with propenal (acrolein) under basic conditions. The reaction proceeds via a Michael addition, followed by an aldol condensation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytotoxic effects against tumor cells, particularly in oral cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, potentially disrupting cellular processes and inducing cytotoxicity. This mechanism is particularly relevant in its anti-cancer activity, where it targets tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of both a cyclopentene ring and a propenone side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

87802-22-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4,4-dimethylcyclopenten-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H14O/c1-4-9(11)8-5-6-10(2,3)7-8/h4-5H,1,6-7H2,2-3H3

InChI Key

MDQBPZFTVXXHSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C1)C(=O)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.